molecular formula C11H10IN3O2 B5873485 1-(3-iodobenzyl)-2-methyl-5-nitro-1H-imidazole

1-(3-iodobenzyl)-2-methyl-5-nitro-1H-imidazole

Cat. No. B5873485
M. Wt: 343.12 g/mol
InChI Key: BSTVQHGGYRGINA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-iodobenzyl)-2-methyl-5-nitro-1H-imidazole is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound has been found to possess a range of interesting properties that make it a valuable tool for investigating various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 1-(3-iodobenzyl)-2-methyl-5-nitro-1H-imidazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are important for the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-(3-iodobenzyl)-2-methyl-5-nitro-1H-imidazole has been found to possess a range of interesting biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to other parts of the body).

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-iodobenzyl)-2-methyl-5-nitro-1H-imidazole in lab experiments is its potent anti-tumor activity, which makes it a valuable tool for investigating the mechanisms of cancer cell growth and proliferation. However, one limitation of this compound is that it can be difficult to synthesize in large quantities, which can make it expensive and time-consuming to use in certain experiments.

Future Directions

There are many potential future directions for research on 1-(3-iodobenzyl)-2-methyl-5-nitro-1H-imidazole. For example, further studies could be conducted to investigate the specific enzymes and signaling pathways that are targeted by this compound, as well as to explore its potential applications in other fields such as drug discovery and development.
Conclusion:
In conclusion, 1-(3-iodobenzyl)-2-methyl-5-nitro-1H-imidazole is a valuable tool for investigating various biochemical and physiological processes. Its potent anti-tumor activity makes it particularly promising for cancer research, and there are many potential future directions for further study and exploration of this compound.

Synthesis Methods

The synthesis of 1-(3-iodobenzyl)-2-methyl-5-nitro-1H-imidazole involves a multi-step process that typically begins with the reaction of 3-iodobenzyl bromide with potassium carbonate in dimethylformamide. This is followed by the addition of 2-methyl-5-nitroimidazole and a palladium catalyst, which leads to the formation of the final product.

Scientific Research Applications

1-(3-iodobenzyl)-2-methyl-5-nitro-1H-imidazole has been used extensively in scientific research as a tool for investigating various biochemical and physiological processes. One of the most promising applications of this compound is in the study of cancer cells, where it has been found to exhibit potent anti-tumor activity.

properties

IUPAC Name

1-[(3-iodophenyl)methyl]-2-methyl-5-nitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10IN3O2/c1-8-13-6-11(15(16)17)14(8)7-9-3-2-4-10(12)5-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTVQHGGYRGINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC2=CC(=CC=C2)I)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.